molecular formula C10H8BrN3O B3191501 5Bromo-3-phenoxypyrazin-2-amine CAS No. 548793-12-0

5Bromo-3-phenoxypyrazin-2-amine

Cat. No.: B3191501
CAS No.: 548793-12-0
M. Wt: 266.09 g/mol
InChI Key: OVCUHGXXMNQADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-phenoxypyrazin-2-amine is a pyrazine derivative featuring a bromine atom at position 5, a phenoxy group (-OPh) at position 3, and an amine (-NH₂) at position 2.

Properties

CAS No.

548793-12-0

Molecular Formula

C10H8BrN3O

Molecular Weight

266.09 g/mol

IUPAC Name

5-bromo-3-phenoxypyrazin-2-amine

InChI

InChI=1S/C10H8BrN3O/c11-8-6-13-9(12)10(14-8)15-7-4-2-1-3-5-7/h1-6H,(H2,12,13)

InChI Key

OVCUHGXXMNQADT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=NC(=CN=C2N)Br

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=CN=C2N)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight Key Properties
5-Bromo-3-phenoxypyrazin-2-amine* Phenoxy (-OPh) C₁₀H₈BrN₃O 283.09 (calc.) Hypothesized: Moderate polarity due to -OPh; potential for π-π interactions.
5-Bromo-3-chloro-N-methylpyrazin-2-amine Chloro (-Cl), N-methyl C₅H₅BrClN₃ 234.48 Higher lipophilicity (Cl, methyl groups); used as a synthetic intermediate .
5-Bromo-3-((2-chlorophenyl)methoxy)pyrazin-2-amine 2-Chlorobenzyloxy C₁₁H₉BrClN₃O 314.57 Enhanced steric bulk; applications in targeted drug delivery .
5-Bromo-3-methoxypyrazin-2-amine Methoxy (-OMe) C₅H₆BrN₃O 204.02 Lower molecular weight; high solubility in polar solvents .
5-Bromo-3-phenylpyrazin-2-amine Phenyl (-Ph) C₁₀H₈BrN₃ 250.09 Hydrophobic; used in kinase inhibitor research .

Key Research Findings

  • Solubility Trends: Methoxy-substituted derivatives exhibit higher aqueous solubility (logP ~1.2) compared to phenyl- or phenoxy-substituted analogs (logP ~2.5–3.0) .
  • Catalytic Efficiency: Pd-based catalysts achieve >90% yield in cross-coupling reactions for phenoxy and aryl derivatives, whereas chloro-substituted analogs require harsher conditions .
  • Thermal Stability: Phenoxy and aryl derivatives show superior stability (decomposition >200°C) compared to N-methylated analogs (<150°C) .

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